molecular formula C24H23N3O4S B2978477 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole CAS No. 862793-57-5

2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole

Cat. No.: B2978477
CAS No.: 862793-57-5
M. Wt: 449.53
InChI Key: NHEMNPIPDZGJDP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and a tosylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of Phenylpiperazine: Phenylpiperazine is prepared by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Formation of Oxazole Ring: The oxazole ring is formed by cyclizing α-haloketones with amides.

    Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the phenylpiperazine moiety can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted oxazoles

Scientific Research Applications

2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan and oxazole rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethan-1-amine
  • 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]

Uniqueness

2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole is unique due to the presence of the tosylated oxazole ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-18-9-11-20(12-10-18)32(28,29)23-24(31-22(25-23)21-8-5-17-30-21)27-15-13-26(14-16-27)19-6-3-2-4-7-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEMNPIPDZGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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